molecular formula C8H12N2O B15273926 (3-Cyclopropyl-1-methyl-1H-pyrazol-4-YL)methanol

(3-Cyclopropyl-1-methyl-1H-pyrazol-4-YL)methanol

Cat. No.: B15273926
M. Wt: 152.19 g/mol
InChI Key: ACQUREJTWJPDSP-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-1-methyl-1H-pyrazol-4-YL)methanol is a chemical compound with the molecular formula C8H12N2O. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The compound features a cyclopropyl group, a methyl group, and a pyrazole ring, making it a unique structure with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-1-methyl-1H-pyrazol-4-YL)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-ol under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-1-methyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Cyclopropyl-1-methyl-1H-pyrazol-4-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1-methyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The cyclopropyl and methyl groups can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopropyl-1-methyl-1H-pyrazol-4-YL)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and binding interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(3-cyclopropyl-1-methylpyrazol-4-yl)methanol

InChI

InChI=1S/C8H12N2O/c1-10-4-7(5-11)8(9-10)6-2-3-6/h4,6,11H,2-3,5H2,1H3

InChI Key

ACQUREJTWJPDSP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2CC2)CO

Origin of Product

United States

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